

Spectroscopic Profile of O-Coumaric Acid: A Technical Guide

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Compound of Interest

Compound Name: *O-Coumaric Acid*

Cat. No.: *B145774*

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This guide provides a comprehensive overview of the spectroscopic data for **O-Coumaric Acid** (also known as trans-2-hydroxycinnamic acid), a phenolic compound of interest to researchers in materials science, life sciences, and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, along with the experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of **O-Coumaric Acid**. The proton (^1H) and carbon-13 (^{13}C) NMR data provide detailed information about the chemical environment of each atom.

^1H NMR Spectral Data

The ^1H NMR spectrum of **O-Coumaric Acid** is characterized by signals corresponding to the aromatic, vinylic, and hydroxyl protons. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Proton Assignment	Chemical Shift (δ , ppm)	Solvent	Spectrometer Frequency
H-7	7.99 (d, J = 16.5 Hz)	CD ₃ OD	500 MHz[1]
H-4	7.49 (br d, J = 1.5, 8.5 Hz)	CD ₃ OD	500 MHz[1]
H-6	7.21 (br d, J = 1.5, 9.0 Hz)	CD ₃ OD	500 MHz[1]
H-3	6.86 (d, J = 7.5 Hz)	CD ₃ OD	500 MHz[1]
H-5	6.83 (br d, overlapped)	CD ₃ OD	500 MHz[1]
H-8	6.57 (d, J = 16.5 Hz)	CD ₃ OD	500 MHz
Aromatic/Vinylic	6.52 - 7.87	DMSO-d ₆	400 MHz
-OH	10.21	DMSO-d ₆	400 MHz

d: doublet, br d: broad doublet

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment	Chemical Shift (δ , ppm)	Solvent	Spectrometer Frequency
C-9 (C=O)	171.3	CD ₃ OD	125 MHz
C-2 (-OH substituted)	158.1	CD ₃ OD	125 MHz
C-7	142.4	CD ₃ OD	125 MHz
C-4	132.5	CD ₃ OD	125 MHz
C-6	129.9	CD ₃ OD	125 MHz
C-1	122.6	CD ₃ OD	125 MHz
C-5	120.7	CD ₃ OD	125 MHz
C-3	118.6	CD ₃ OD	125 MHz
C-8	116.9	CD ₃ OD	125 MHz
Aromatic/Vinylic/Carbonyl	116.2 - 168.1	DMSO-d ₆	15.09 MHz

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **O-Coumaric Acid** based on their characteristic vibrational frequencies. The data is typically presented in wavenumbers (cm⁻¹).

Vibrational Mode	Wavenumber (cm ⁻¹)
O-H stretch (phenolic)	~3650
C=O stretch (carboxylic acid)	~1750
C=C stretch (alkene)	~1680

Note: The provided data for IR is for p-Coumaric acid and serves as a close reference.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for analyzing conjugated systems like that in **O-Coumaric Acid**.

Solvent	λ_{max} (nm)	Concentration
Methanol	~275, ~330	0.5 mM

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **O-Coumaric Acid** is dissolved in a deuterated solvent, such as DMSO- d_6 or CD_3OD . Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
- **Instrumentation:** The prepared sample is placed in an NMR tube and analyzed using a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Data Acquisition:** 1H and ^{13}C NMR spectra are acquired. For ^{13}C NMR, techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH_2 , and CH_3 groups.

IR Spectroscopy

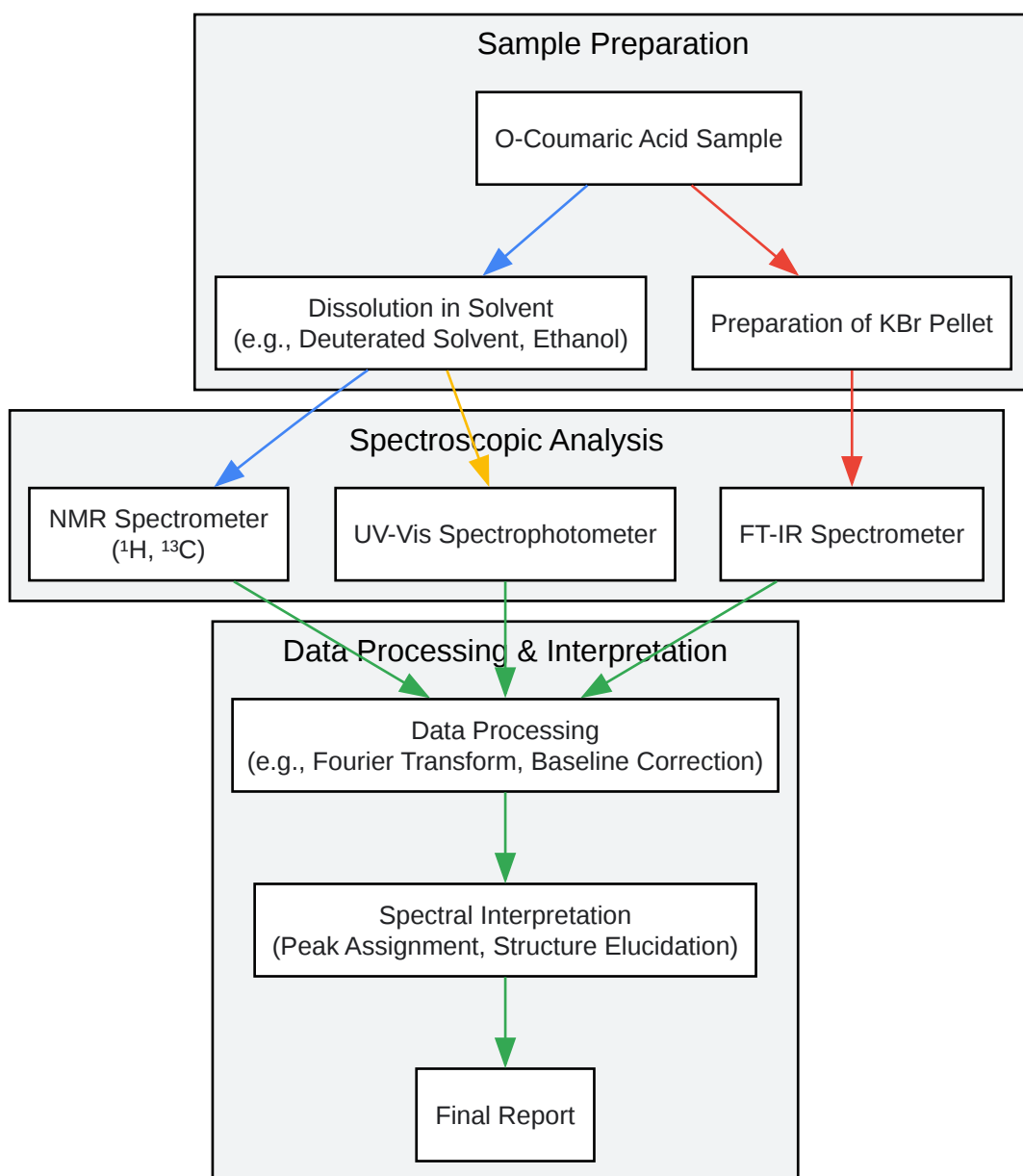
- **Sample Preparation:** For solid samples, the KBr pellet method is common. A small amount of **O-Coumaric Acid** is finely ground with potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on an ATR crystal.
- **Instrumentation:** The sample is placed in the sample holder of an FT-IR spectrometer.
- **Data Acquisition:** An infrared spectrum is recorded, typically in the range of 4000 to 400 cm^{-1} .

UV-Vis Spectroscopy

- **Sample Preparation:** A solution of **O-Coumaric Acid** is prepared by dissolving a known amount in a suitable UV-transparent solvent, such as methanol or ethanol, to a specific concentration (e.g., 0.5 mM).
- **Instrumentation:** The solution is placed in a quartz cuvette and inserted into a UV-Vis spectrophotometer.
- **Data Acquisition:** The absorbance of the solution is measured over a range of wavelengths, typically from 200 to 400 nm, to identify the wavelength(s) of maximum absorbance (λ_{max}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **O-Coumaric Acid**.



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Caption: General workflow for spectroscopic analysis.

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References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
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